1-Naphthalenamine, 5-nitro-

描述

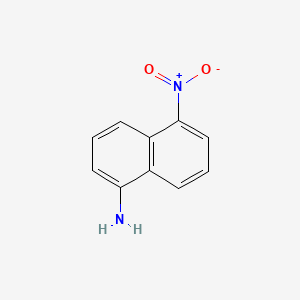

1-Naphthalenamine, 5-nitro- is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthalenamine, 5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenamine, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

The biochemical properties of 1-Naphthalenamine, 5-nitro- are not fully understood yet. It is known that naphthalenamine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, naphthalenamine can be metabolized by cytochrome P450 enzymes, leading to the formation of phenol and dihydrodiol metabolites .

Metabolic Pathways

Naphthalenamine can be metabolized through cytochrome P450-mediated C-oxidation

生物活性

1-Naphthalenamine, 5-nitro- (CAS: 3272-91-1), is an aromatic amine characterized by a nitro group at the fifth position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, although research is still emerging. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Melting Point : 114-116 °C

1-Naphthalenamine, 5-nitro- exhibits various mechanisms of action primarily linked to the nitro group. Nitro compounds generally undergo reduction to generate reactive intermediates that can interact with biological macromolecules, leading to diverse effects:

- Electrophilic Interactions : The nitro group can participate in electrophilic reactions, modifying proteins or nucleic acids and potentially leading to cytotoxicity or mutagenicity .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites. For instance, nitro-substituted aromatic amines can inhibit carbonic anhydrase, which may have implications in cancer treatment and bacterial growth inhibition.

Anticancer Potential

Research indicates that nitro compounds can exhibit antitumor activity. In animal studies involving related nitro compounds, tumors were observed in various organs; however, the incidences did not significantly differ from controls under certain exposure conditions . This raises questions about the carcinogenic potential of 1-naphthalenamine, 5-nitro-, necessitating further investigation into its long-term effects.

Study on Metabolism and Toxicity

A significant study investigated the metabolism of related nitro compounds in animal models. For instance, male Swiss-Webster mice metabolized 1-nitronaphthalene (a related compound) into products that bound microsomal macromolecules in a manner dependent on NADPH and oxygen. This binding was enhanced by pretreatment with certain enzyme inducers . The findings suggest that similar metabolic pathways could be relevant for 1-naphthalenamine, 5-nitro-, indicating potential toxicity through reactive metabolite formation.

Toxicological Assessment

In toxicological assessments involving nitro compounds, acute exposure has been linked to respiratory distress and hepatotoxicity in animal models. For example, intraperitoneal injections of related nitro compounds resulted in significant lung and liver damage . These findings underscore the need for careful evaluation of 1-naphthalenamine, 5-nitro-'s safety profile in both laboratory settings and potential therapeutic applications.

Comparative Analysis with Related Compounds

科学研究应用

Organic Synthesis

1-Naphthalenamine, 5-nitro- is utilized as an intermediate in organic synthesis. Its derivatives are often employed in the production of dyes and pigments. The ability to modify the nitro group allows chemists to create a variety of compounds with tailored properties for specific applications. For example, it can be reduced to form amino derivatives that are crucial in synthesizing azo dyes .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may have therapeutic effects or contribute to toxicity. Research indicates that 1-naphthalenamine, 5-nitro- may play a role in developing anticancer agents due to its ability to interact with biological macromolecules .

Toxicological Studies

Toxicological research has highlighted the significance of 1-naphthalenamine, 5-nitro- in understanding the mechanisms of carcinogenicity associated with nitroaromatic compounds. The compound can be metabolically activated to form N-hydroxy derivatives, which are implicated in DNA binding and mutagenesis. Studies involving animal models have demonstrated that exposure to nitro compounds can lead to respiratory distress and liver toxicity, emphasizing the need for careful monitoring and regulation .

Case Study 1: Carcinogenicity Assessment

A study conducted on male Sprague-Dawley rats examined the long-term effects of dietary exposure to nitronaphthalene compounds, including 1-naphthalenamine, 5-nitro-. The results indicated significant tumor development in various organs, underscoring the carcinogenic potential of these compounds when metabolized in vivo .

Case Study 2: Synthesis of Azo Dyes

In a practical application within dye chemistry, researchers successfully synthesized azo dyes using derivatives of 1-naphthalenamine, 5-nitro-. The process involved diazotization followed by coupling reactions with phenolic compounds, demonstrating the versatility of this nitro compound in creating vibrant colorants for textiles and other materials .

属性

IUPAC Name |

5-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWILNPCZSSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062945 | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-91-1 | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of removing the amine group from 1-Amino-5-nitronaphthalene in organic synthesis?

A1: Removing the amine group from 1-Amino-5-nitronaphthalene, a process known as deamination, is significant for synthesizing 1-nitronaphthalene. [] This transformation is particularly valuable because amine groups exert strong directing effects in aromatic chemistry. By strategically placing and subsequently removing an amine group, chemists can control the positions of other substituents on the aromatic ring, facilitating the synthesis of desired target molecules. []

Q2: What is a novel method for deaminating 1-Amino-5-nitronaphthalene?

A2: While traditional methods often utilize diazonium salts formed from the amine, a recent study presents a unique approach. This method focuses on the reductive removal of the amine group from 1-Amino-5-nitronaphthalene, ultimately leading to the formation of 1-nitronaphthalene. [] This novel approach offers an alternative route to achieving the desired deamination and highlights the ongoing exploration of efficient synthetic strategies in organic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。